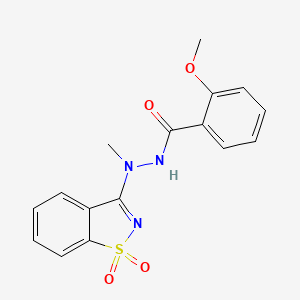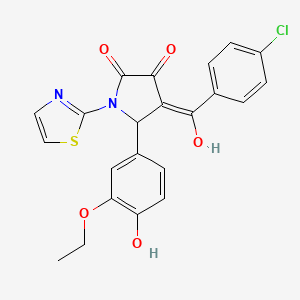![molecular formula C26H25N5O4S2 B11619954 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619954.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
货号:
B11619954
分子量:
535.6 g/mol
InChI 键:
HSUNODMWCMDZKV-BKUYFWCQSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- This compound, also known as piribedil , falls under the category of N-arylpiperazines.
- Its chemical formula is C₁₆H₁₈N₄O₂ , and its molecular weight is 298.34 g/mol .
- Piribedil is a vasodilator and has therapeutic applications beyond its vasodilatory effects.
准备方法
- Piribedil can be synthesized through the following process:
- Start with 1-(3’,4’-methylenedioxybenzyl)piperazine (21 g) dissolved in anhydrous xylene (300 cc).
- Add anhydrous potassium carbonate (28 g) and then 2-chloropyrimidine (11.3 g).
- Heat the suspension at boiling point (130°C) for 9 hours.
- After cooling, extract the mixture with 10% hydrochloric acid.
- Render the acid solution alkaline with potassium carbonate, extract with chloroform, and obtain the oily product.
- Crystallize the product from boiling ethanol to yield crystals melting at 96°C .
化学反应分析
- Piribedil can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are specific to each transformation.
- Major products formed depend on the specific reaction pathway.
科学研究应用
- Piribedil acts as an antiparkinsonian agent by acting as a dopamine agonist.
- It also displays α₂-adrenergic antagonist properties.
- Additionally, piribedil has been investigated for its potential in counteracting age-related memory impairment, improving memory, attention, and psychomotor reactions .
作用机制
- The exact mechanism by which piribedil exerts its effects is not fully elucidated.
- It likely involves interactions with dopamine receptors and modulation of neurotransmitter pathways.
相似化合物的比较
- Piribedil’s uniqueness lies in its dual action as a dopamine agonist and α₂-adrenergic antagonist.
- Similar compounds include other antiparkinsonian agents and vasodilators.
属性
分子式 |
C26H25N5O4S2 |
|---|---|
分子量 |
535.6 g/mol |
IUPAC 名称 |
(5Z)-5-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H25N5O4S2/c1-16-4-3-7-31-22(16)27-23(18(24(31)32)13-21-25(33)28(2)26(36)37-21)30-10-8-29(9-11-30)14-17-5-6-19-20(12-17)35-15-34-19/h3-7,12-13H,8-11,14-15H2,1-2H3/b21-13- |
InChI 键 |
HSUNODMWCMDZKV-BKUYFWCQSA-N |
手性 SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
规范 SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-(1-phenylet...
Cat. No.: B11619871
CAS No.:
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylide...
Cat. No.: B11619879
CAS No.:
2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tet...
Cat. No.: B11619885
CAS No.:
2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thio...
Cat. No.: B11619894
CAS No.:


![2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-(1-phenylethyl)acetamide](/img/structure/B11619871.png)
![3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11619879.png)
![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11619885.png)
![2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619894.png)

![2-[(4-methoxybenzyl)thio]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide](/img/structure/B11619910.png)
![DI(Tert-butyl) 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11619916.png)
![1-[3-(2-Phenyl-quinazolin-4-ylamino)-phenyl]-ethanone](/img/structure/B11619931.png)
![methyl {[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11619932.png)

![N-(furan-2-ylmethyl)-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619941.png)
![ethyl 1-(4-acetylphenyl)-4-[(4-acetylphenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11619945.png)
![(5E)-3-benzyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11619949.png)
![6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619955.png)
